molecular formula C13H9ClN2O6S B1666463 Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]- CAS No. 68003-38-3

Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-

Cat. No. B1666463
CAS RN: 68003-38-3
M. Wt: 356.74 g/mol
InChI Key: MJHHFDJNRRCUOB-UHFFFAOYSA-N
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Description

“Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-” is a chemical compound with the molecular formula C13H9ClN2O6S . It is also known by other names such as CTPI-2 . The compound has a molecular weight of 356.74 g/mol .


Molecular Structure Analysis

The compound’s IUPAC name is 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid . Its InChI string and Canonical SMILES are also provided . These representations provide a detailed view of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white to tan powder . It is soluble in DMSO . More specific physical and chemical properties such as melting point, boiling point, and others were not found in the available resources.

Scientific Research Applications

Antibacterial Activity

Benzoic acid derivatives have been studied for their potential as antibacterial agents. Parekh et al. (2005) synthesized various Schiff bases from 4-aminobenzoic acid and evaluated their antibacterial activity against several medically important bacterial strains. They found that the activity varied based on the molecular structure of the compound, the solvent used, and the bacterial strain. This suggests the potential of benzoic acid derivatives in developing new antibacterial agents (Parekh et al., 2005).

Electrochemical Behavior

Mandić et al. (2004) investigated the electrochemical reduction of benzoic acid derivatives, including 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid. They noted that the position of the sulfo substituent and the pH of the solution significantly affected the electrochemical behavior of these compounds. This research contributes to the understanding of the electrochemical properties of benzoic acid derivatives (Mandić et al., 2004).

Synthesis of New AB-type Monomers

Begunov and Valyaeva (2015) reported on the synthesis of new AB-type monomers for polybenzimidazoles, starting from derivatives of benzoic acid, specifically N-(4,5-dichloro-2-nitrophenyl)acetamide. This work contributes to the development of new materials for various applications (Begunov & Valyaeva, 2015).

Discovery of Selective Antagonists

Naganawa et al. (2006) discovered that benzoic acid derivatives, such as 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, act as functional PGE2 antagonists selective for EP1 receptor subtype. This discovery is significant in pharmaceutical research, especially in developing new drugs targeting specific receptors (Naganawa et al., 2006).

Antiparasitic Properties

Delmas et al. (2002) explored the in vitro antiparasitic properties of benzoic acid derivatives against parasites like Leishmania infantum and Trichomonas vaginalis. They found that the antiprotozoal properties depended greatly on the chemical structure of the position 2 substitution-bearing group. This research is important in the context of developing new treatments for parasitic infections (Delmas et al., 2002).

Amino Acid Derivatives

Riabchenko et al. (2020) investigated new amino acid derivatives of benzoic acid, specifically 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride. Their research contributes to the field of bioorganic chemistry and the synthesis of novel compounds (Riabchenko et al., 2020).

Safety And Hazards

While specific safety and hazard information for this compound was not found, general safety measures for handling chemical substances should be followed. This includes wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(7-12(10)16(19)20)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTHPOSQGFJTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8070968
Record name Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8070968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-

CAS RN

68003-38-3
Record name 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68003-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((4-Chloro-3-nitrophenyl)sulfonyl)anthranilic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8070968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chloro-3-nitrophenyl)sulphonyl]anthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.910
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Record name 2-((4-CHLORO-3-NITROPHENYL)SULFONYL)ANTHRANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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